molecular formula C13H19NO3 B13800271 4-(4-Hydroxyphenyl)-2-methylpentan-2-YL carbamate

4-(4-Hydroxyphenyl)-2-methylpentan-2-YL carbamate

Cat. No.: B13800271
M. Wt: 237.29 g/mol
InChI Key: JGJGSCPOAJVDOF-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)-2-methylpentan-2-YL carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid (NH2COOH). This particular compound features a hydroxyphenyl group, which is known for its antioxidant properties, and a carbamate group, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxyphenyl)-2-methylpentan-2-YL carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-hydroxyphenyl chloroformate with 2-methylpentan-2-amine in the presence of a base such as triethylamine (TEA) in tetrahydrofuran (THF) at temperatures ranging from 10°C to 40°C . The reaction is usually carried out with constant stirring for 1-2 hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxyphenyl)-2-methylpentan-2-YL carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(4-Hydroxyphenyl)-2-methylpentan-2-YL carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenyl)-2-methylpentan-2-YL carbamate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Hydroxyphenyl)-2-methylpentan-2-YL carbamate is unique due to its specific combination of a hydroxyphenyl group and a carbamate group, which imparts both antioxidant and enzyme inhibitory properties. This dual functionality makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

[4-(4-hydroxyphenyl)-2-methylpentan-2-yl] carbamate

InChI

InChI=1S/C13H19NO3/c1-9(8-13(2,3)17-12(14)16)10-4-6-11(15)7-5-10/h4-7,9,15H,8H2,1-3H3,(H2,14,16)

InChI Key

JGJGSCPOAJVDOF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)OC(=O)N)C1=CC=C(C=C1)O

Origin of Product

United States

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